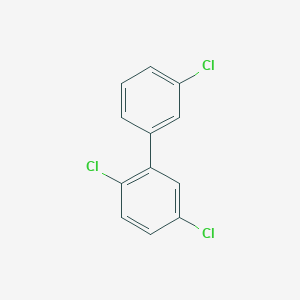
2,3',5-Trichlorobiphenyl
描述
Molecular Structure Analysis
The molecular formula of 2,3’,5’-Trichlorobiphenyl is C12H7Cl3 . The IUPAC name is 1,3-dichloro-5-(2-chlorophenyl)benzene . The InChIKey is GXVMAQACUOSFJF-UHFFFAOYSA-N .
Chemical Reactions Analysis
The dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) to 2,3,5-Trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells .
Physical And Chemical Properties Analysis
The molecular weight of 2,3’,5’-Trichlorobiphenyl is 257.5 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 5.6 .
科学研究应用
Electrocatalytic Dechlorination
- Application Summary : This research focuses on the electrocatalytic dechlorination of 2,4,5-trichlorobiphenyl .
- Methods and Procedures : The experiment was carried out using a palladium-loaded carbon nanotubes cathode (Pd/CNTs/Ti) fabricated on a titanium foil using a chemical vapor deposition technique and subsequent electrochemical deposition method . The dechlorination of 2,4,5-trichlorobiphenyl (PCB 29) in methanol/water solution was investigated .
- Results : The Pd/CNTs/Ti cathode showed better dechlorination efficiency (up to 90% in 6 hours) than Pd/Ti and Pd/graphite cathodes . Complete dechlorination for PCB 29 was observed and biphenyl was identified to be the final dechlorination product .
Transformation by Burkholderia Xenovorans LB400
- Application Summary : This research investigates the transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl by the bacterium Burkholderia xenovorans LB400 .
- Methods and Procedures : The bacterium was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) (2’-hydroxy- (2’-OH-), 3’-OH-, and 4’-OH-2,5-DCB) when biphenyl was used as the carbon source .
- Results : A clear correlation was found between the transformation of OH-2,5-DCBs and the expression of genes of the biphenyl pathway . The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs .
Colorimetric Whole-Cell Biosensors
- Application Summary : This research focuses on the development of colorimetric whole-cell biosensors, which are natural or genetically engineered microorganisms used to detect target molecules and ions as indicators of pollutants and biological activity in the environment .
- Methods and Procedures : These sensors produce pigments which can be detected with the human eye past certain thresholds and quantified using simple analytical techniques, namely spectrophotometry . These sensors can be rendered portable through lyophilization and other methods .
- Results : The insights gained from this review can highlight technological progress in the field and contribute to the identification of potential opportunities afforded by these advancements .
Dechlorination in Anoxic Estuarine Sediment
- Application Summary : This research investigates the effect of concentration of coplanar PCB on the dechlorinating microbial community and dechlorination in anoxic estuarine sediment.
- Methods and Procedures : The study was conducted using sediment collected from Er-Jen River.
- Results : The method could enable a broad screening of soil samples before higher precision quantification using the standard methods of gas .
Polychlorinated Biphenyls in Electrical Insulation
- Application Summary : Polychlorinated biphenyls (PCBs), which are similar to 2,3’,5-Trichlorobiphenyl, were widely used as electrical insulating fluids in capacitors and transformers .
- Methods and Procedures : PCBs were chosen for their desirable properties, such as their excellent electrical insulating capabilities .
- Results : Despite their effectiveness, the manufacture of PCBs was ceased due to environmental concerns .
Detection of Air-Water and Surface-Deep Water Gradients of PCBs
- Application Summary : This research focuses on detecting air-water and surface-deep water gradients of PCBs using polyethylene passive samplers .
- Methods and Procedures : The study involved the use of polyethylene passive samplers to detect and measure the concentration of PCBs in different water gradients .
- Results : The method provided valuable insights into the distribution and concentration of PCBs in different water environments .
安全和危害
属性
IUPAC Name |
1,4-dichloro-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCPBRWFSKDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074778 | |
| Record name | 2,3',5-trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5-Trichlorobiphenyl | |
CAS RN |
38444-81-4 | |
| Record name | 2,3′,5-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,3'-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',5-trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)
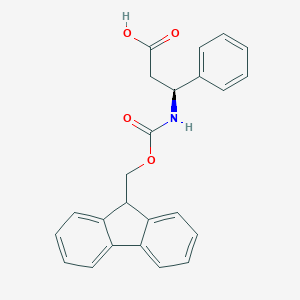
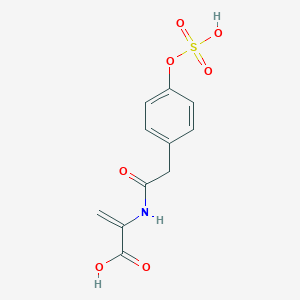
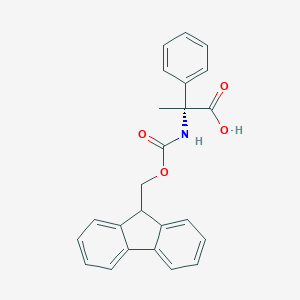

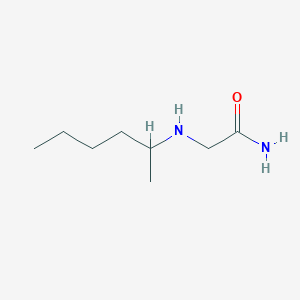
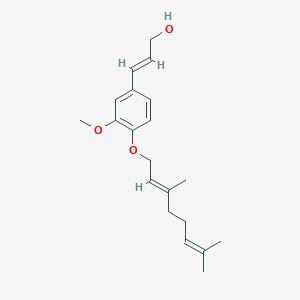


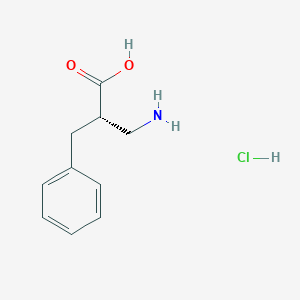
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

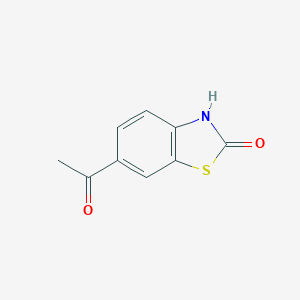
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)